1,1-Dimethyltetralin

Vue d'ensemble

Description

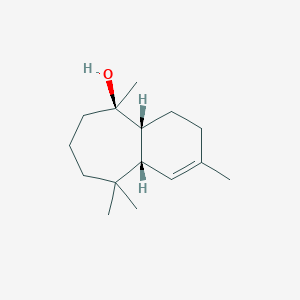

1,1-Dimethyltetralin is a chemical compound that has been studied for its potential analgesic and central nervous system (CNS) suppressant activities. It is part of a series of compounds that have been synthesized as potential analgesic agents, with some derivatives showing significant activity compared to codeine .

Synthesis Analysis

The synthesis of 1,1-Dimethyltetralin derivatives has been explored in various studies. For instance, a series of 3-amino-1,1-dimethyltetralins and related compounds were synthesized to evaluate their analgesic potential . Another study reported the formation of 1,1-dimethyl-7-isopropyltetralin through a novel rearrangement-dehydrogenation of longifolene, which yielded products with a weak musk odor .

Molecular Structure Analysis

The molecular structure of compounds related to 1,1-Dimethyltetralin has been characterized using various spectroscopic techniques. For example, the molecular structure of dimethyltin dichloride, a related compound, was determined by electron diffraction, revealing bond distances and angles consistent with a tetrahedral geometry . The crystal structure of a dimethyltin complex was also reported, showing a distorted square-pyramid configuration .

Chemical Reactions Analysis

Dimethyltin(IV) compounds, which share structural similarities with 1,1-Dimethyltetralin, have been used as catalysts in chemical reactions. One study described the use of a dimethyltin(IV) coordination polymer as a catalyst for the Baeyer–Villiger oxidation of ketones to esters or lactones under solvent-free conditions . Another study synthesized a dimethyltin(IV) complex that formed a macrocycle, which was characterized by intermolecular CS⋯O non-bonded weak interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1-Dimethyltetralin derivatives have been inferred from related compounds. For instance, the synthesis and properties of dimethyltricyclo and dimethyltetracyclo octane derivatives were investigated, revealing interactions between the orbitals on the oxygen atoms and the σ frame of the compounds . The molecular structure of dimethyltin dichloride provided insights into the bond lengths and angles, which are important for understanding the physical properties of these compounds .

Applications De Recherche Scientifique

Synthesis and Pharmaceutical Activities

1,1-Dimethyltetralin has been synthesized and evaluated for potential pharmaceutical activities. For instance, Carter and Robinson (1972) investigated its analogs for analgesic and CNS-suppressant activities (Carter & Robinson, 1972). Furthermore, Matos Ff et al. (1986) studied opioid receptor effects of 3-amino-2,2-dimethyltetralin analogs, highlighting its potential in opioid pharmacology (Matos Ff, Lippman Da, & Malone Mh, 1986).

Chemical Synthesis and Catalysis

The compound has been a subject of interest in chemical synthesis. For example, Tyagi et al. (2009) focused on the solvent-free synthesis of 7-isopropyl-1,1-dimethyltetralin using nano-crystalline sulfated zirconia catalyst, which underscores its importance in synthetic chemistry (Tyagi, Mishra, & Jasra, 2009).

Applications in Organic Geochemistry

In organic geochemistry, Menor‐Salván et al. (2016) identified 1,6-dimethyl-5-alkyltetralins in Cretaceous ambers, suggesting the compound's relevance in understanding ancient organic materials (Menor‐Salván, Simoneit, Ruiz‐Bermejo, & Alonso, 2016).

Catalytic Applications

1,1-Dimethyltetralin has also found use in catalysis. For instance, Martins et al. (2016) described the application of a sulfonated Schiff base dimethyltin(IV) coordination polymer in catalysis (Martins, Hazra, Silva, & Pombeiro, 2016).

Safety And Hazards

Propriétés

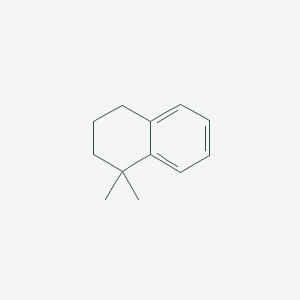

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-12(2)9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8H,5,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIPNDAVRBMCHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173598 | |

| Record name | 1,1-Dimethyl(1,2,3,4-tetrahydronaphthalene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dimethyltetralin | |

CAS RN |

1985-59-7 | |

| Record name | 1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1985-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethyl(1,2,3,4-tetrahydronaphthalene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001985597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethyl(1,2,3,4-tetrahydronaphthalene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol](/img/structure/B155420.png)